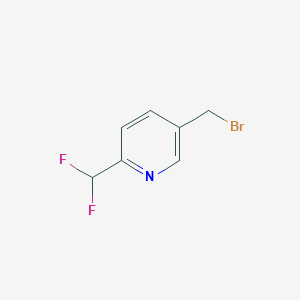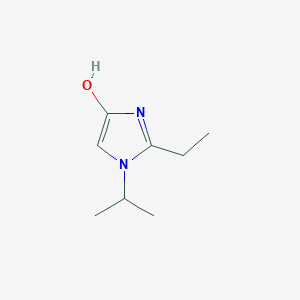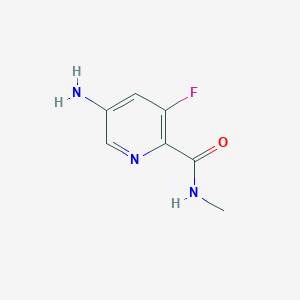
4-Tert-butyl-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-3-hydroxybenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also bears a hydroxyl group and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-hydroxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Hydroxylation: The hydroxylation of 4-tert-butylphenol can be achieved using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst.
Amidation: The final step involves the conversion of the hydroxylated product to the benzamide derivative. This can be done using reagents like thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield 4-(tert-Butyl)-3-hydroxybenzamide.
Industrial Production Methods
Industrial production methods for 4-(tert-Butyl)-3-hydroxybenzamide may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
化学反応の分析
Types of Reactions
4-(tert-Butyl)-3-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4-(tert-Butyl)-3-oxobenzamide.
Reduction: Formation of 4-(tert-Butyl)-3-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
科学的研究の応用
4-(tert-Butyl)-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(tert-Butyl)-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Lacks the amide group but shares the tert-butyl and hydroxyl groups.
4-tert-Butylbenzoic acid: Contains a carboxyl group instead of an amide group.
4-tert-Butylbenzylamine: Contains an amine group instead of an amide group.
Uniqueness
4-(tert-Butyl)-3-hydroxybenzamide is unique due to the combination of the tert-butyl group, hydroxyl group, and amide group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-tert-butyl-3-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(12)14)6-9(8)13/h4-6,13H,1-3H3,(H2,12,14) |
InChIキー |
RLZZLEOPLRZJQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
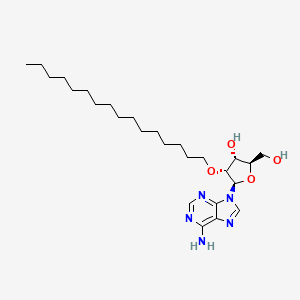
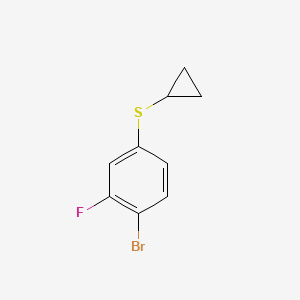
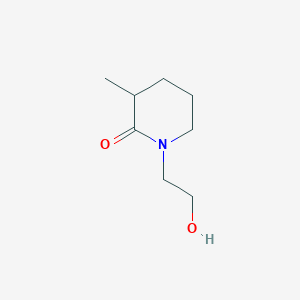
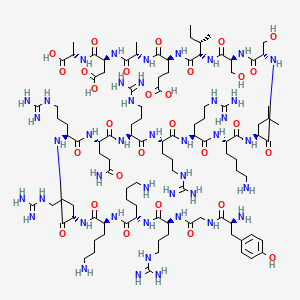
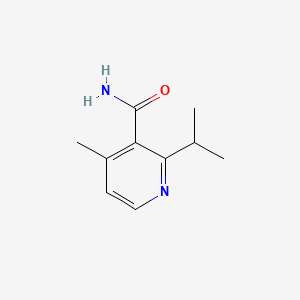
![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)
![1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)


